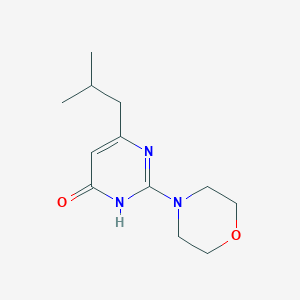![molecular formula C18H19NO7S2 B2838869 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866051-08-3](/img/structure/B2838869.png)
6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound belongs to the benzoxazine family, which is notable for its use in the synthesis of advanced polymeric materials due to its thermal stability and unique chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multi-step organic synthesis The synthetic route often starts with the formation of the 1,4-benzoxazine ring through a condensation reaction between an amine and a phenol derivative
Industrial Production Methods
Industrial-scale production of this compound necessitates optimization of the synthetic route to enhance yield and purity. Key methods include:
Catalytic processes to accelerate the sulfonylation reactions.
Advanced purification techniques, such as recrystallization or chromatography, to isolate the target compound with high purity.
化学反応の分析
Types of Reactions
6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: : Converts the ethylsulfonyl groups to sulfone derivatives.
Reduction: : Potentially reduces the sulfonyl groups back to thiol or sulfide derivatives.
Substitution: : Nucleophilic or electrophilic substitution can modify the aromatic ring or the sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Performed using oxidizing agents such as hydrogen peroxide or permanganates.
Reduction: : Conducted with reducing agents like lithium aluminum hydride.
Substitution: : Requires specific catalysts or conditions, such as Lewis acids for electrophilic substitution or bases for nucleophilic substitution.
Major Products
The major products formed from these reactions vary:
Oxidation: : Sulfone derivatives with enhanced stability.
Reduction: : Thiol or sulfide derivatives with different functional properties.
Substitution: : Varied aromatic derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, this compound is utilized for synthesizing high-performance polymers and advanced materials due to its robust chemical stability and reactivity.
Biology
Medicine
Exploratory research in medicine investigates its role as a pharmacophore in developing novel therapeutic agents, particularly for conditions requiring specific sulfonyl derivatives.
Industry
In the industrial sector, the compound's thermal and chemical stability makes it suitable for manufacturing high-performance resins and coatings.
作用機序
The mechanism by which 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of sulfonyl groups facilitates binding to active sites, modifying enzymatic activity or receptor function. These interactions often engage specific molecular pathways, leading to the observed effects.
類似化合物との比較
Similar compounds include other benzoxazines and sulfonyl derivatives. Comparing them, 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to:
Its specific combination of sulfonyl and ethylsulfonyl groups.
Enhanced thermal and chemical stability.
Versatility in undergoing various chemical reactions.
List of Similar Compounds
4-sulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
6-methylsulfonyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Benzoxazine-based sulfonyl polymers
特性
IUPAC Name |
6-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S2/c1-3-27(22,23)14-8-9-16-15(10-14)19(11-17(26-16)18(20)21)28(24,25)13-6-4-12(2)5-7-13/h4-10,17H,3,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNUPAFFGKONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2838787.png)
![N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)


![N-{3-[benzyl(methyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2838793.png)
![3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2838796.png)
![Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate](/img/structure/B2838797.png)



![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2838803.png)


![N-Ethyl-N-[2-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2838809.png)
